(2-Methoxypyrimidin-4-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxypyrimidin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6-7-3-2-5(4-9)8-6/h2-3,9H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHCOYAGHDEURU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methoxypyrimidin-4-YL)methanol: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

(2-Methoxypyrimidin-4-YL)methanol , a key heterocyclic building block, holds significant importance in the landscape of modern medicinal chemistry and drug discovery. Its strategic placement of functional groups on the pyrimidine scaffold makes it a versatile precursor for the synthesis of a wide array of complex molecules, most notably in the development of targeted therapies such as kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, offering valuable insights for professionals engaged in pharmaceutical research and development.

Core Chemical and Physical Properties

This compound, with the CAS Number 38696-25-2 , is a solid at room temperature.[1] Its fundamental properties are summarized in the table below. While some physical properties like boiling point and density are primarily based on predictive models, they provide a useful baseline for experimental design.[1][2]

| Property | Value | Source(s) |

| CAS Number | 38696-25-2 | [1][2] |

| Molecular Formula | C₆H₈N₂O₂ | [2] |

| Molecular Weight | 140.14 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [1] |

| Predicted Boiling Point | 304.0 ± 34.0 °C at 760 mmHg | [1] |

| Predicted Density | 1.232 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Molecular Structure and Spectroscopic Profile

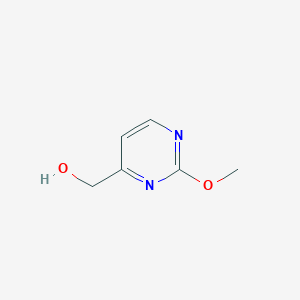

The structural framework of this compound, featuring a pyrimidine ring substituted with a methoxy group at the 2-position and a hydroxymethyl group at the 4-position, is pivotal to its utility in chemical synthesis. The electron-donating methoxy group and the reactive hydroxymethyl group offer multiple avenues for further functionalization.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the methylene protons of the hydroxymethyl group, the methyl protons of the methoxy group, and the hydroxyl proton. The chemical shifts will be influenced by the electronic environment of the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the four unique carbons of the pyrimidine ring, the methyl carbon of the methoxy group, and the methylene carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by key absorption bands corresponding to its functional groups. A broad peak in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations of the aromatic ring and the methyl/methylene groups would appear around 3100-2850 cm⁻¹. Strong C-O stretching bands for the alcohol and the methoxy ether would be observed in the 1250-1000 cm⁻¹ region. Aromatic C=N and C=C stretching vibrations of the pyrimidine ring would be visible in the 1600-1400 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry analysis would confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the molecule would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 141.1.

Synthesis and Reactivity

This compound is typically synthesized from readily available pyrimidine precursors. A plausible synthetic route involves the reduction of a corresponding carboxylic acid ester or aldehyde at the 4-position of the 2-methoxypyrimidine ring.

Illustrative Synthetic Protocol

While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a general approach based on the synthesis of analogous compounds can be proposed. For instance, the reduction of a methyl or ethyl ester of 2-methoxypyrimidine-4-carboxylic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF) would yield the desired product.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

-

Addition of Ester: Dissolve the 2-methoxypyrimidine-4-carboxylic acid ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Isolation: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dictated by its key functional groups:

-

Hydroxymethyl Group: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to a good leaving group (e.g., tosylate or mesylate) or halogenated to facilitate nucleophilic substitution reactions.

-

Methoxy Group: The methoxy group at the 2-position of the pyrimidine ring is generally stable but can be cleaved under harsh acidic conditions. It also influences the regioselectivity of electrophilic aromatic substitution on the pyrimidine ring.

-

Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can be protonated or alkylated. The ring itself can participate in various coupling reactions, further expanding its synthetic utility.

Applications in Drug Discovery and Development

The primary application of this compound is as a crucial intermediate in the synthesis of pharmaceutical compounds.[2][3] Its structure is particularly valuable in the development of kinase inhibitors for cancer therapy.[3] The hydroxymethyl group provides a convenient handle for elaboration into more complex side chains that can interact with the active site of target kinases.

Role in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a well-established core structure in a multitude of approved kinase inhibitors. The strategic functionalization of this ring system is critical for achieving high potency and selectivity against specific kinase targets. This compound serves as a versatile starting material for introducing diversity at the 4-position of the pyrimidine ring, a region often crucial for modulating kinase activity.

For example, the hydroxyl group can be converted to an amine, which can then be coupled with other fragments to build the final inhibitor. This approach has been utilized in the development of inhibitors for various kinases, including Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.

Caption: Logical workflow for the application of this compound in kinase inhibitor synthesis.

Fragment-Based Drug Discovery

Due to its favorable solubility and stability properties, this compound is also employed in fragment-based drug discovery (FBDD).[2] In this approach, small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. Promising fragments are then elaborated or combined to generate more potent lead compounds. The pyrimidine core of this compound provides a robust scaffold for such fragment evolution.

Handling, Storage, and Stability

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is recommended to store the compound at 2-8°C to ensure its long-term stability.[2] While generally stable, hydroxymethylpyrimidines can be susceptible to oxidation over time, especially if not stored properly.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with a significant role in the development of novel therapeutics. Its well-defined structure and predictable reactivity make it an attractive starting material for medicinal chemists. A thorough understanding of its chemical properties, spectroscopic characteristics, and synthetic applications is essential for its effective utilization in the design and synthesis of next-generation drug candidates, particularly in the ever-evolving field of kinase inhibitor research.

References

-

MySkinRecipes. This compound. Accessed December 30, 2025. [Link]

Sources

- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20160096848A1 - Selective inhibitors for protein kinases and pharmaceutical composition and use thereof - Google Patents [patents.google.com]

- 3. This compound [myskinrecipes.com]

(2-Methoxypyrimidin-4-YL)methanol CAS number and molecular weight

An In-depth Technical Guide to (2-Methoxypyrimidin-4-YL)methanol for Researchers and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical research. Its unique structural features, combining a reactive hydroxymethyl group with a methoxy-substituted pyrimidine core, make it a valuable intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. Detailed protocols and conceptual diagrams are presented to offer both theoretical understanding and practical insights for laboratory applications.

Core Chemical and Physical Properties

This compound is a stable, solid reagent under standard conditions. Its key identifiers and physicochemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 38696-25-2 | [1][2] |

| Molecular Formula | C₆H₈N₂O₂ | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

| MDL Number | MFCD18642499 | [2] |

| Predicted Boiling Point | 304.0 ± 34.0 °C | [2] |

| Predicted Density | 1.232 ± 0.06 g/cm³ | [2] |

| Storage Conditions | 2-8°C | [2] |

Synthesis and Mechanism

The primary route for synthesizing this compound involves the selective reduction of a carbonyl group at the 4-position of the pyrimidine ring. A common and effective precursor is 2-methoxypyrimidine-4-carbaldehyde or its corresponding ester derivative.

Synthetic Rationale

The choice of reducing agent is critical to ensure the selective reduction of the aldehyde or ester to an alcohol without affecting the aromatic pyrimidine ring. Strong, unselective hydrides like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to over-reduction or reaction with the pyrimidine ring itself, although they are used for reducing pyrimidine esters to the corresponding alcohols.[3][4] A milder reducing agent, such as Sodium Borohydride (NaBH₄), is often preferred for its chemoselectivity, especially when reducing aldehydes in the presence of other potentially reactive functional groups. The methoxy group at the 2-position is an electron-donating group, which helps to stabilize the pyrimidine ring against reduction.

Experimental Workflow: Reduction of 2-methoxypyrimidine-4-carbaldehyde

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Detailed Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-methoxypyrimidine-4-carbaldehyde in anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

-

Reduction: Add Sodium Borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the mixture back to 0°C and slowly add acetone to quench any excess NaBH₄.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extraction: Redissolve the residue in ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate. Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial intermediate in synthesizing biologically active molecules due to its favorable properties.

-

Kinase Inhibitors: It is a key intermediate in the synthesis of various kinase inhibitors for cancer therapy.[2] The hydroxymethyl group provides a convenient handle for further functionalization, allowing medicinal chemists to build more complex molecules designed to fit into the ATP-binding pocket of specific kinases.

-

Fragment-Based Drug Discovery (FBDD): Its favorable solubility and stability make it an excellent fragment for FBDD campaigns.[2] Researchers can screen it against biological targets and then elaborate its structure to develop potent lead compounds.

-

Agrochemicals: The pyrimidine scaffold is prevalent in many pesticides and herbicides. This compound is used in the design of new agrochemicals, where its structure can enhance binding affinity to biological targets in pests or weeds.[2]

The diagram below illustrates a conceptual pathway where a kinase inhibitor, potentially synthesized from this intermediate, would function.

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is a high-value chemical intermediate with significant utility in pharmaceutical and agrochemical development. Its straightforward synthesis and versatile reactivity provide a robust platform for creating novel molecules with potent biological activities. This guide has outlined its core properties and provided a practical framework for its synthesis and application, underscoring its importance for professionals in drug discovery and chemical research.

References

-

This compound. MySkinRecipes. [Link]

-

Reduction of Pyrimidine Derivatives by LiAlH 4. ResearchGate. [Link]

-

PAPER: 07/7428 Reduction of pyrimidine derivatives by LiAlH4. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (2-Methoxypyrimidin-4-YL)methanol from Pyrimidine Precursors

Abstract

(2-Methoxypyrimidin-4-YL)methanol is a key building block in contemporary medicinal chemistry, featuring prominently in the synthesis of a diverse array of pharmacologically active agents. This technical guide provides a comprehensive overview of robust and efficient synthetic strategies for the preparation of this valuable intermediate from readily accessible pyrimidine precursors. Two primary and validated synthetic routes are discussed in detail: the direct reduction of functionalized 2-methoxypyrimidines and a two-step approach involving nucleophilic substitution of a chlorinated pyrimidine intermediate. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven experimental protocols. The causality behind experimental choices is elucidated, and all protocols are designed to be self-validating systems.

Introduction

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including several approved drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This compound has emerged as a particularly useful intermediate due to the presence of a reactive primary alcohol for further elaboration and a 2-methoxy group that can influence the electronic properties of the pyrimidine ring and participate in key binding interactions. A thorough understanding of its synthesis is therefore of paramount importance for the efficient and scalable production of next-generation therapeutics.

This guide will explore two divergent and reliable synthetic strategies, providing a comparative analysis to aid in the selection of the most appropriate route based on available starting materials, scalability, and desired purity.

Comparative Overview of Synthetic Strategies

Two principal strategies for the synthesis of this compound have been identified and validated. The first relies on the reduction of a C4-functionalized 2-methoxypyrimidine, while the second employs a nucleophilic aromatic substitution (SNAr) approach.

| Parameter | Strategy 1: Reduction of C4-Functionalized Precursor | Strategy 2: Nucleophilic Substitution of 2-Chloropyrimidine |

| Starting Material | 2-Methoxypyrimidine-4-carboxylic acid or 2-Methoxypyrimidine-4-carbaldehyde | (2-Chloropyrimidin-4-yl)methanol |

| Key Transformation | Reduction of a carboxylic acid or aldehyde | Nucleophilic aromatic substitution (SNAr) |

| Number of Steps | 1 | 2 (synthesis of chloro-intermediate and methoxylation) |

| Key Reagents | LiAlH₄, BH₃·THF, or NaBH₄ | Sodium methoxide |

| Advantages | Direct, potentially higher atom economy | Milder conditions for the final step, avoids highly reactive hydrides |

| Challenges | Requires careful handling of reactive reducing agents | Potential for side reactions during chlorination of the precursor |

Strategy 1: Reduction of C4-Functionalized 2-Methoxypyrimidine Precursors

This strategy offers a direct and efficient route to the target molecule. The choice of the specific C4-functionalized precursor, either a carboxylic acid or an aldehyde, will dictate the selection of the appropriate reducing agent.

Pathway 1A: Reduction of 2-Methoxypyrimidine-4-carboxylic acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For this pathway, potent hydride donors like Lithium Aluminum Hydride (LiAlH₄) or borane complexes are required.[1][2]

-

Reducing Agent: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[2] Borane complexes, such as BH₃·THF, offer a milder alternative that can exhibit greater chemoselectivity for carboxylic acids in the presence of other reducible functional groups.[3][4]

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential for LiAlH₄ and borane reductions to prevent their violent reaction with protic solvents.

-

Work-up: A careful aqueous work-up is crucial to quench the excess reducing agent and hydrolyze the resulting aluminum or borate complexes to liberate the desired alcohol.

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: A solution of 2-methoxypyrimidine-4-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser work-up).

-

Isolation: The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Pathway 1B: Reduction of 2-Methoxypyrimidine-4-carbaldehyde

The reduction of an aldehyde to a primary alcohol is a more straightforward transformation that can be achieved with milder reducing agents like sodium borohydride (NaBH₄).[5][6]

-

Reducing Agent: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters and carboxylic acids under standard conditions.[5][6] This selectivity and its stability in protic solvents like methanol or ethanol make it a convenient and safer alternative to LiAlH₄.

-

Solvent: Protic solvents such as methanol or ethanol are commonly used for NaBH₄ reductions.

-

Work-up: The work-up is typically simpler than for LiAlH₄ reductions, often involving quenching with a weak acid or water.

-

Preparation: A round-bottom flask is charged with a solution of 2-methoxypyrimidine-4-carbaldehyde (1.0 equivalent) in methanol.

-

Addition of Reducing Agent: The solution is cooled to 0 °C, and sodium borohydride (1.1 equivalents) is added portion-wise, maintaining the temperature below 10 °C.

-

Reaction: The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Isolation: The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification: Purification can be achieved by column chromatography on silica gel.

Strategy 2: Nucleophilic Aromatic Substitution of a 2-Chloropyrimidine Precursor

This two-step strategy involves the initial preparation of a chlorinated intermediate, (2-chloropyrimidin-4-yl)methanol, followed by a nucleophilic aromatic substitution (SNAr) with a methoxide source.

Step 2A: Synthesis of (2-Chloropyrimidin-4-yl)methanol

This intermediate can be prepared by the reduction of 2-chloropyrimidine-4-carboxylic acid or its corresponding ester. The choice of reducing agent will depend on the starting material.

Step 2B: Methoxylation of (2-Chloropyrimidin-4-yl)methanol

The C2 and C4 positions of the pyrimidine ring are electron-deficient and thus activated towards nucleophilic attack.[7] The chlorine atom at the C2 position can be displaced by a nucleophile like methoxide.

-

Nucleophile: Sodium methoxide is a strong nucleophile and a common reagent for introducing a methoxy group via SNAr.

-

Solvent: The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxide upon reaction with a base like sodium hydride, or by using a solution of sodium methoxide in methanol.

-

Temperature: Heating is often required to drive the SNAr reaction to completion.

-

Preparation: A solution of (2-chloropyrimidin-4-yl)methanol (1.0 equivalent) in anhydrous methanol is prepared in a round-bottom flask.

-

Addition of Nucleophile: A solution of sodium methoxide in methanol (1.5 equivalents) is added to the reaction mixture.

-

Reaction: The mixture is heated to reflux and stirred for 4-8 hours, with the progress of the reaction monitored by TLC.

-

Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.

-

Isolation: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude this compound is purified by column chromatography.

Visualizing the Synthetic Pathways

To further elucidate the described synthetic strategies, the following diagrams have been generated.

Caption: Synthetic strategies for this compound.

Caption: Workflow for LiAlH₄ reduction.

Conclusion

The synthesis of this compound can be achieved through multiple efficient pathways, with the optimal choice depending on the specific requirements of the researcher, including precursor availability, scale, and safety considerations. The direct reduction of 2-methoxypyrimidine-4-carboxylic acid or its corresponding aldehyde offers a concise route, while the nucleophilic substitution of a 2-chloro precursor provides a reliable alternative. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this valuable building block for their drug discovery and development endeavors.

References

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

-

ResearchGate. (2015, September 11). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Zeynizadeh, B., & Zahmatkesh, S. (2004). Reduction of Carbonyl Compounds with NaBH4 under Ultrasound Irradiation and Aprotic Condition. Journal of the Chinese Chemical Society, 51(4), 801-806.

- Yu-Xiu, L., Ming-Bo, C., Qi-Qi, Z., Qing-Min, W., Ying, L., & Run-Qiu, H. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 2007(11), 661-663.

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

-

Nature. (2022, September 1). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

-

Jack Westin. (n.d.). Organic Chemistry: Reduction. Retrieved from [Link]

-

Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]

-

Sciforum. (n.d.). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

-

PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Infoscience. (n.d.). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, March 28). Reduction of acids with borane. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). 2-Chloropyrimidine-4-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyrimidine-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

Sources

- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. Borane Reagents [organic-chemistry.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to the Spectroscopic Characterization of (2-Methoxypyrimidin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, (2-Methoxypyrimidin-4-YL)methanol. In the dynamic landscape of medicinal chemistry and drug discovery, the unambiguous structural elucidation of new molecular entities is paramount. This document serves as a comprehensive technical resource, detailing the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By grounding our analysis in the fundamental principles of spectroscopy and drawing parallels with related structures, we offer a robust framework for the characterization of this and similar pyrimidine derivatives.

Molecular Structure and Key Features

This compound, with the chemical formula C₆H₈N₂O₂, is a substituted pyrimidine. The pyrimidine ring is a core scaffold in numerous biologically active molecules, including nucleobases.[1] This particular derivative features a methoxy group at the 2-position and a hydroxymethyl group at the 4-position. These functional groups are expected to impart distinct and identifiable signatures in various spectroscopic analyses.

Figure 1: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a novel compound like this compound is crucial for reproducibility and accurate interpretation.

Figure 2: Standard workflow for NMR data acquisition.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic effects of the heterocyclic ring and the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 (pyrimidine ring) | 8.5 - 8.7 | Doublet (d) | ~5.0 | 1H |

| H-5 (pyrimidine ring) | 7.2 - 7.4 | Doublet (d) | ~5.0 | 1H |

| -CH₂OH (hydroxymethyl) | 4.6 - 4.8 | Singlet (s) or Doublet (d) if coupled to -OH | - (or ~5-7 if coupled) | 2H |

| -CH₂OH (hydroxyl) | Variable (2.0 - 5.0) | Broad Singlet (br s) | - | 1H |

| -OCH₃ (methoxy) | 3.9 - 4.1 | Singlet (s) | - | 3H |

Rationale for Predictions:

-

Aromatic Protons (H-6 and H-5): The pyrimidine ring protons are in a heteroaromatic system, leading to deshielding and downfield chemical shifts. The electron-withdrawing nature of the nitrogen atoms significantly influences their position. The expected doublet splitting is due to coupling between H-6 and H-5.

-

Hydroxymethyl Protons (-CH₂OH): These protons are attached to a carbon adjacent to both the aromatic ring and an oxygen atom, placing them in the 4.6-4.8 ppm range. The multiplicity will depend on the rate of exchange of the hydroxyl proton. In many cases, this exchange is rapid, leading to a singlet.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet.

-

Methoxy Protons (-OCH₃): The protons of the methoxy group are shielded by the adjacent oxygen and are expected to appear as a sharp singlet in the 3.9-4.1 ppm region.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (pyrimidine ring) | 165 - 170 |

| C-4 (pyrimidine ring) | 160 - 165 |

| C-6 (pyrimidine ring) | 155 - 160 |

| C-5 (pyrimidine ring) | 115 - 120 |

| -C H₂OH (hydroxymethyl) | 60 - 65 |

| -OC H₃ (methoxy) | 53 - 58 |

Rationale for Predictions:

-

Pyrimidine Ring Carbons: The carbon atoms in the pyrimidine ring exhibit a wide range of chemical shifts due to the influence of the nitrogen atoms and substituents. C-2 and C-4, being directly attached to nitrogen and oxygen/carbon substituents, are the most deshielded.

-

Hydroxymethyl Carbon (-CH₂OH): This sp³-hybridized carbon, attached to an oxygen, will appear in the typical range for such carbons.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is also in a predictable region, slightly downfield due to the attached oxygen.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Figure 3: Workflow for Attenuated Total Reflectance (ATR) FTIR data acquisition.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3200 - 3600 | O-H stretch | Alcohol (-OH) | Strong, Broad |

| 2850 - 3000 | C-H stretch | sp³ C-H (methoxy, hydroxymethyl) | Medium |

| 3000 - 3100 | C-H stretch | sp² C-H (aromatic) | Weak to Medium |

| 1550 - 1650 | C=N, C=C stretch | Pyrimidine ring | Medium to Strong |

| 1400 - 1500 | C-H bend | -CH₂-, -CH₃ | Medium |

| 1200 - 1300 | C-O stretch | Aryl ether (-O-CH₃) | Strong |

| 1000 - 1100 | C-O stretch | Alcohol (-CH₂-OH) | Strong |

Rationale for Predictions:

-

O-H Stretch: The hydroxyl group will give rise to a characteristic broad and strong absorption band in the 3200-3600 cm⁻¹ region due to hydrogen bonding.

-

C-H Stretches: The spectrum will contain contributions from both sp³-hybridized carbons (methoxy and hydroxymethyl groups) and sp²-hybridized carbons (pyrimidine ring).

-

Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1550-1650 cm⁻¹ region.

-

C-O Stretches: Strong absorptions corresponding to the C-O stretching of the aryl ether and the primary alcohol are expected in the fingerprint region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental formula. Fragmentation patterns can also offer valuable structural information.

Experimental Protocol: MS Data Acquisition

Figure 4: Simplified workflow for Electrospray Ionization (ESI) Mass Spectrometry.

Predicted Mass Spectrometry Data

For this compound (C₆H₈N₂O₂), the exact mass is 140.0586 g/mol .

| m/z (Mass-to-Charge Ratio) | Proposed Ion | Notes |

| 141.0664 | [M+H]⁺ | The protonated molecular ion, likely the base peak in ESI-MS. |

| 163.0483 | [M+Na]⁺ | A common adduct observed in ESI-MS. |

| 123.0558 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecular ion. |

| 110.0405 | [M+H - CH₂O]⁺ | Loss of formaldehyde from the hydroxymethyl group. |

| 109.0456 | [M+H - CH₃OH]⁺ | Loss of methanol. |

Rationale for Predictions:

-

Molecular Ion: In a soft ionization technique like ESI, the protonated molecular ion [M+H]⁺ is expected to be prominent. High-resolution mass spectrometry can confirm the elemental composition.

-

Fragmentation: The fragmentation of the molecular ion is expected to proceed through the loss of stable neutral molecules. The loss of water from the alcohol functionality is a common fragmentation pathway. The hydroxymethyl and methoxy groups can also be lost.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data are based on established principles and data from analogous structures. This information serves as a valuable resource for researchers in the synthesis, identification, and application of this and related pyrimidine derivatives. The provided protocols and rationale behind the spectral interpretations are intended to empower scientists in their research and development endeavors, ensuring a high degree of scientific integrity and trustworthiness in their findings.

References

Sources

A Technical Guide to the Biological Activity Screening of (2-Methoxypyrimidin-4-YL)methanol Derivatives

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic structure and a cornerstone in the world of medicinal chemistry. As an essential component of the nucleobases uracil, thymine, and cytosine, it is integral to the very blueprint of life, DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" for the design and development of novel therapeutic agents. A vast body of research has demonstrated that derivatives of pyrimidine exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

This technical guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the biological activity screening of a specific class of pyrimidine derivatives based on the (2-Methoxypyrimidin-4-YL)methanol core. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for key biological assays, and discuss the interpretation of the resulting data. This guide is structured to provide a comprehensive framework for the systematic evaluation of these promising compounds.

The Core Molecule: this compound and its Synthetic Potential

The starting point for our investigation is this compound. This molecule serves as a versatile scaffold for the synthesis of a library of derivatives. The hydroxyl group at the 4-position offers a prime site for chemical modification, allowing for the introduction of a wide variety of functional groups through reactions such as esterification, etherification, or substitution. This chemical tractability enables the systematic exploration of the structure-activity relationship (SAR), a critical aspect of drug discovery that links the chemical structure of a compound to its biological activity.[5][6]

A general synthetic approach to generate a library of derivatives would involve the reaction of this compound with a range of acyl chlorides, alkyl halides, or other electrophilic reagents to produce a diverse set of esters, ethers, and other analogues. Each of these new molecules can then be subjected to the biological screening assays detailed below.

Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation

Many pyrimidine derivatives have been identified as potent anticancer agents, often by targeting the kinase domains of proteins involved in cell cycle regulation and signal transduction, such as the Epidermal Growth Factor Receptor (EGFR).[7][8][9] A primary and robust method for assessing the cytotoxic effects of new chemical entities on cancer cells is the MTT assay.

The MTT Assay: A Measure of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[11] The concentration of the formazan, which is determined spectrophotometrically after solubilization, is directly proportional to the number of living cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of cell viability.

Experimental Protocol: MTT Assay for Anticancer Screening

1. Cell Culture and Seeding:

- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

- Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

2. Compound Treatment:

- Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO).

- Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

- Remove the old media from the cell plates and add 100 µL of the media containing the test compounds. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

- Incubate the plates for 48-72 hours.

3. MTT Addition and Formazan Solubilization:

- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

- Incubate for another 4 hours at 37°C.

- Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

4. Data Acquisition and Analysis:

- Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[11]

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

- Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity

| Derivative | Target Cell Line | Incubation Time (h) | IC50 (µM) |

| Compound A | MCF-7 | 48 | 15.2 |

| Compound B | A549 | 48 | 25.8 |

| Compound C | HCT-116 | 48 | 12.5 |

| Doxorubicin | MCF-7 | 48 | 0.8 |

Anticipated Mechanism of Action and Signaling Pathway

Pyrimidine derivatives often exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[13] A key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events through pathways like the MAPK and PI3K/Akt pathways, ultimately leading to cell growth and division. By blocking the ATP-binding site of EGFR, pyrimidine-based inhibitors can halt this signaling cascade and induce apoptosis in cancer cells.

Caption: EGFR signaling pathway and its inhibition.

Antimicrobial Activity Screening: Combating Pathogenic Microbes

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents.[1] Pyrimidine derivatives have shown promise in this area, and a fundamental method for screening for antibacterial activity is the agar disk diffusion test, also known as the Kirby-Bauer test.

The Agar Disk Diffusion (Kirby-Bauer) Test

This method assesses the susceptibility of bacteria to a particular antimicrobial agent.[14] A paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar. If the compound is effective at inhibiting bacterial growth, a clear circular area, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.[15]

Experimental Protocol: Agar Disk Diffusion Assay

1. Preparation of Bacterial Inoculum:

- Select relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

- Inoculate a few colonies of the test bacterium into a tube of sterile saline.

- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[16]

2. Inoculation of Agar Plates:

- Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

- Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[14]

3. Application of Test Compounds:

- Sterilize paper disks (6 mm in diameter) and impregnate them with a known concentration of the this compound derivatives dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.

- Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.

- Gently press the disks to ensure complete contact with the agar.

- Include a negative control disk (impregnated with the solvent only) and a positive control disk (containing a standard antibiotic like ampicillin).

4. Incubation and Measurement:

- Invert the plates and incubate them at 37°C for 18-24 hours.[16]

- After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.

Data Presentation: Antimicrobial Activity

| Derivative | Bacterial Strain | Zone of Inhibition (mm) |

| Compound D | S. aureus | 15 |

| Compound E | E. coli | 12 |

| Ampicillin | S. aureus | 25 |

| Ampicillin | E. coli | 22 |

Anticipated Mechanism of Action

The antimicrobial action of pyrimidine derivatives can be diverse. Some may interfere with nucleic acid synthesis, given the structural similarity of the pyrimidine core to nucleobases. Others may inhibit essential bacterial enzymes, such as dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines, pyrimidines, and several amino acids.[1]

Caption: Workflow for the agar disk diffusion assay.

Anti-inflammatory Activity Screening: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Pyrimidine derivatives have also been investigated as potential anti-inflammatory agents through COX inhibition.[7]

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. The assay typically monitors the peroxidase activity of COX-2, which can be detected colorimetrically or fluorometrically.[3][17] A reduction in the signal in the presence of the test compound indicates inhibition of COX-2 activity.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

1. Reagent Preparation:

- Reconstitute purified COX-2 enzyme in the provided assay buffer.

- Prepare a reaction mix containing the assay buffer, a heme cofactor, and a fluorogenic substrate (e.g., Amplex Red).[18]

- Prepare a solution of arachidonic acid, the substrate for the cyclooxygenase reaction.

2. Assay Procedure:

- In a 96-well black plate, add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known COX-2 inhibitor like celecoxib).[3]

- Add the COX-2 enzyme to all wells except the background control wells.

- Add the reaction mix to all wells.

- Initiate the reaction by adding the arachidonic acid solution to all wells.

3. Data Acquisition and Analysis:

- Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[3]

- Calculate the rate of the reaction (slope of the kinetic curve) for each well.

- Determine the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

- Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.

Data Presentation: Anti-inflammatory Activity

| Derivative | Target Enzyme | IC50 (µM) |

| Compound F | COX-2 | 5.6 |

| Compound G | COX-2 | 8.2 |

| Celecoxib | COX-2 | 0.1 |

Anticipated Mechanism of Action and Signaling Pathway

The primary anti-inflammatory mechanism for many pyrimidine derivatives is the inhibition of the COX-2 enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for the synthesis of various prostaglandins that mediate inflammation, pain, and fever.[7] By blocking the active site of COX-2, these compounds prevent the production of prostaglandins, thereby reducing the inflammatory response.

Caption: The COX-2 pathway and its inhibition.

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic biological activity screening of this compound derivatives. The protocols detailed herein for anticancer, antimicrobial, and anti-inflammatory assays are robust, well-established, and amenable to high-throughput screening. The successful identification of "hit" compounds from these primary screens should be followed by more in-depth secondary assays to further characterize their biological activity, including mechanism of action studies, selectivity profiling, and in vivo efficacy studies. The versatility of the pyrimidine scaffold, coupled with a rigorous and systematic screening cascade, holds significant promise for the discovery of novel therapeutic agents.

References

- Amir, M., Javed, S. A., & Kumar, H. (2007). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 69(3), 337.

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

Wiley. (n.d.). Current Protocols in Pharmacology. Retrieved from [Link]

- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875–1886.

- Journal for Research in Applied Sciences and Biotechnology. (n.d.).

- Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Mini-Reviews in Medicinal Chemistry, 22(12), 1649-1663.

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Scilit. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

-

ResearchGate. (2025). Current Protocols in Pharmacology. Retrieved from [Link]

- Future Medicinal Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.

-

PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

PubMed Central. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

- FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.

-

Wikipedia. (n.d.). Current Protocols. Retrieved from [Link]

-

Springer Nature. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Retrieved from [Link]

-

Springer Nature. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]

-

Modern Medical Laboratory Journal. (2022). Agar Diffusion Test: the primary method to determine the antimicrobial activity. Retrieved from [Link]

-

Springer Nature. (n.d.). Springer Nature Experiments - Over 90,000 Protocols and Methods. Retrieved from [Link]

-

Springer Nature. (n.d.). In Vitro Transcription Assay for Resolution of Drug-DNA Interactions at Defined DNA Sequences. Retrieved from [Link]

-

ResearchGate. (2025). Springer Protocols, Methods in Molecular Biology 634; In Vitro Mutagenesis Protocols. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:1343993-04-3 | (2-(Methoxymethyl)pyrimidin-4-yl)methanol. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Retrieved from [Link]

Sources

- 1. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current Protocols in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. jrasb.com [jrasb.com]

- 9. benchchem.com [benchchem.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. atcc.org [atcc.org]

- 13. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 14. hardydiagnostics.com [hardydiagnostics.com]

- 15. asm.org [asm.org]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide to the Discovery and Development of Novel Pyrimidine Derivatives in Medicinal Chemistry

Foreword: The Enduring Legacy of a Privileged Scaffold

In the landscape of medicinal chemistry, few heterocyclic structures command the same level of respect and utility as the pyrimidine nucleus.[1][2] This six-membered aromatic ring, with its two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the backbone of nucleobases like cytosine, thymine, and uracil.[2][3] This inherent biological significance makes the pyrimidine scaffold a "privileged" starting point in drug discovery. Its unique physicochemical properties, including the capacity for hydrogen bonding and π-π stacking, allow it to interact with a vast array of biological targets with high specificity and affinity.[2][3]

From pioneering anticancer agents like 5-Fluorouracil to modern targeted therapies, pyrimidine derivatives have consistently proven their worth in the clinic.[1][3] This guide is designed for researchers, scientists, and drug development professionals, providing not just a roadmap but the underlying scientific rationale for the discovery and development of novel pyrimidine-based therapeutics. We will journey from initial concept to preclinical validation, exploring the causality behind experimental choices and embracing the iterative, multidisciplinary nature of modern drug discovery.

Chapter 1: The Drug Discovery Workflow: A Strategic Overview

The path from a promising chemical scaffold to a clinically approved drug is a complex, multi-stage process. Understanding this workflow is critical for efficient and successful drug development. The process is not strictly linear; it is an iterative cycle of design, synthesis, testing, and analysis, where insights from each stage inform the next.

Caption: A generalized workflow for pyrimidine-based drug discovery.

Chapter 2: Design and Synthesis of Pyrimidine Derivatives

The journey begins with the strategic design and synthesis of a library of novel pyrimidine compounds. The choice of synthetic route is critical, dictated by the desired substitution patterns and the need for efficiency and scalability.[3]

Foundational Synthetic Strategies: The Biginelli Reaction

One of the most robust and versatile methods for creating the pyrimidine core is the Biginelli reaction.[4][5] This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) provides direct access to dihydropyrimidinones, which can be further modified.[4][5][6]

Causality of Choice: The Biginelli reaction is favored in early-stage discovery for its operational simplicity and the ability to generate diverse products by varying the three core components. This allows for the rapid creation of a chemical library to explore the structure-activity relationship (SAR).

Caption: Core components of the Biginelli multicomponent reaction.

Experimental Protocol: Classical Biginelli Reaction [7]

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine the aryl aldehyde (10 mmol), β-ketoester (e.g., ethyl acetoacetate, 10 mmol), and urea (15 mmol).

-

Solvent & Catalyst: Add ethanol (30 mL) as the solvent, followed by a catalytic amount of concentrated hydrochloric acid (0.5 mL).

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate product precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. The product can be further purified by recrystallization from ethanol if necessary.

Alternative Synthetic Routes: The Hantzsch Reaction Analogy

While not directly for pyrimidines, the Hantzsch dihydropyridine synthesis offers a powerful conceptual parallel for multicomponent reactions in heterocyclic chemistry.[8][9][10] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[10] The principles of one-pot cyclocondensation are directly applicable and inspire variations in pyrimidine synthesis.

Chapter 3: Biological Evaluation and Screening

Once a library of pyrimidine derivatives is synthesized, the next critical phase is to assess their biological activity. This is typically achieved through a tiered screening process, starting with high-throughput in vitro assays to identify "hits."

Primary Screening: Cell Viability Assays (MTT Assay)

A fundamental first step, particularly in anticancer drug discovery, is to determine a compound's effect on cell viability. The MTT assay is a colorimetric method that serves as a reliable indicator of cellular metabolic activity, which correlates with cell viability.[11][12][13]

Principle of the Assay: Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.[12][14]

Experimental Protocol: MTT Cell Viability Assay [11][14][15]

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for a specified period (e.g., 48-72 hours).[15]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[11][14]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.[15]

-

Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11][12]

Target-Specific Assays: Kinase Inhibition

Many pyrimidine derivatives exert their therapeutic effects by inhibiting protein kinases, enzymes that play crucial roles in cell signaling pathways often dysregulated in cancer.[16][17] For example, the Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology.[18]

The EGFR Signaling Pathway: EGFR activation triggers a cascade of downstream signaling, primarily through the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[19] Pyrimidine-based inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation, thereby shutting down these downstream signals.[][18][21]

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Chapter 4: Lead Optimization and a Case Study

The "hits" identified from primary screening rarely possess all the desired properties of a drug. The next phase, lead optimization, is an iterative process of refining the chemical structure to improve potency, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Structure-Activity Relationship (SAR)

SAR studies are the cornerstone of lead optimization. By systematically modifying the pyrimidine scaffold at different positions (e.g., N¹, C-2, C-4, C-5) and observing the effect on biological activity, chemists can build a model of which functional groups are essential for target engagement.[3]

Data Presentation: SAR Table

The results of SAR studies are often summarized in tables to clearly visualize the impact of structural changes on potency (e.g., IC₅₀ values).

| Compound ID | R¹ Group | R² Group | Target Kinase IC₅₀ (nM) |

| PYR-001 | -H | -Cl | 250 |

| PYR-002 | -CH₃ | -Cl | 150 |

| PYR-003 | -H | -OCH₃ | 800 |

| PYR-004 | -CH₃ | -OCH₃ | 450 |

| PYR-005 | -CH₃ | -NH₂ | 25 |

This is representative data for illustrative purposes.

Causality of Analysis: From the table, we can deduce that a methyl group at R¹ is generally favorable over a hydrogen. More significantly, an amino group at R² dramatically increases potency compared to chloro or methoxy groups, identifying PYR-005 as a promising lead for further development.

Case Study: Imatinib (Gleevec®)

The development of Imatinib is a landmark achievement in rational drug design and a testament to the power of targeting a specific molecular driver of cancer.[22] It was designed to inhibit the BCR-ABL tyrosine kinase, the product of the Philadelphia chromosome translocation that causes Chronic Myeloid Leukemia (CML).[22][23]

The starting point for Imatinib was a 2-phenylaminopyrimidine scaffold.[22] Through extensive medicinal chemistry efforts, this lead compound was optimized for potency and selectivity against the BCR-ABL kinase, ultimately leading to the revolutionary drug that transformed a fatal leukemia into a manageable condition.[22][24][25]

Chapter 5: Future Perspectives

The field of pyrimidine chemistry continues to evolve. Modern approaches, including the use of AI and machine learning for predictive modeling, sustainable "green" synthesis methods, and the development of pyrimidine-based PROTACs (PROteolysis TArgeting Chimeras), are opening new frontiers.[3] The versatility and proven track record of the pyrimidine scaffold ensure its continued prominence in the quest for novel therapeutics to address unmet medical needs.[2][26]

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2024). Journal of Molecular Structure. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design. [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). ChemistrySelect. [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

-

MTT (Assay protocol). (2023). Protocols.io. [Link]

-

Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (2018). Oriental Journal of Chemistry. [Link]

-

A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. (2010). International Journal of Pharmaceutical Sciences and Research. [Link]

-

A review on pyrimidine‐based derivatives: Synthesis and their biological application. (2024). Journal of the Chinese Chemical Society. [Link]

-

Imatinib. (n.d.). Wikipedia. [Link]

-

Targeting the EGFR signaling pathway in cancer therapy. (2015). Expert Opinion on Therapeutic Targets. [Link]

-

Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (2023). RSC Medicinal Chemistry. [Link]

-

Imatinib: A Breakthrough of Targeted Therapy in Cancer. (2013). Journal of Clinical Oncology. [Link]

-

How Gleevec Transformed Leukemia Treatment. (2018). National Cancer Institute. [Link]

-

EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. (n.d.). SciSpace. [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Medicinal Research Reviews. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]

-

SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). (n.d.). ResearchGate. [Link]

-

Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors. (2015). Molecular Cancer Research. [Link]

-

Pyrimidine scaffold: Significance and symbolism. (2025). Wisdomlib. [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]

-

Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Imatinib - the dawn of targeted treatments. (2012). Cancer Research UK. [Link]

-

FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025). Medicinal Research Reviews. [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Medicinal Research Reviews. [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2024). Pharmaceuticals. [Link]

-

Biginelli reaction. (n.d.). Wikipedia. [Link]

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). Molecules. [Link]

-

A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (2015). RSC Advances. [Link]

-

Marketed drugs having pyrimidine pharmacophore. (n.d.). ResearchGate. [Link]

-

A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2024). Revista Electronica de Veterinaria. [Link]

-

Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2007). Molecules. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2018). Molecules. [Link]

-

New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2024). Molecules. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). RSC Advances. [Link]

-

(a) Pyrimidine containing compounds as anticancer agents; (b) indole... (n.d.). ResearchGate. [https://www.researchgate.net/figure/a-Pyrimidine-containing-compounds-as-anticancer-agents-b-indole-containing-compounds_fig1_379201594]([Link] anticancer-agents-b-indole-containing-compounds_fig1_379201594)

-

One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journal of Organic Chemistry. [Link]

-

Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]

-

Anticancer screening results of synthesized molecules against cancer cell line. (n.d.). ResearchGate. [Link]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijsat.org [ijsat.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT (Assay protocol [protocols.io]

- 16. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 17. researchgate.net [researchgate.net]

- 18. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinPGx [clinpgx.org]

- 21. scispace.com [scispace.com]

- 22. benchchem.com [benchchem.com]

- 23. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Imatinib - Wikipedia [en.wikipedia.org]

- 25. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]

- 26. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Degradation Pathways of (2-Methoxypyrimidin-4-YL)methanol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of (2-Methoxypyrimidin-4-YL)methanol, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a predictive examination of the molecule's behavior under various stress conditions. By elucidating the likely mechanisms of hydrolysis, oxidation, and photodegradation, this guide aims to inform the development of robust stability-indicating analytical methods and guide formulation strategies to ensure product quality and therapeutic efficacy. Detailed experimental protocols for conducting forced degradation studies are also provided, underpinned by the principles of scientific integrity and self-validation.

Introduction: The Chemical Landscape of this compound

This compound is a heterocyclic compound featuring a pyrimidine core, a methoxy substituent at the 2-position, and a hydroxymethyl group at the 4-position. The interplay of these functional groups dictates its chemical reactivity and, consequently, its stability profile. The electron-withdrawing nature of the pyrimidine ring, coupled with the electron-donating methoxy group and the reactive hydroxymethyl moiety, creates a molecule with several potential sites for degradation.

A thorough understanding of the degradation pathways is paramount in drug development to identify and control potential impurities that may arise during manufacturing, storage, and administration.[1][2][3][4] Forced degradation studies are instrumental in this endeavor, providing a predictive snapshot of the degradation products that might be encountered over the shelf-life of a drug substance or product.[1][2][3][4] This guide will explore the theoretical degradation pathways of this compound and provide a framework for their experimental investigation.

Predicted Degradation Pathways

The chemical structure of this compound suggests three primary degradation pathways under stress conditions: hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation: Cleavage of the Methoxy Group